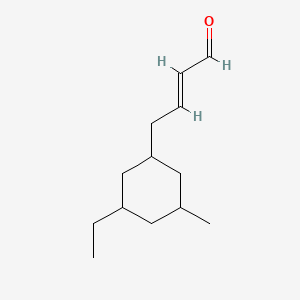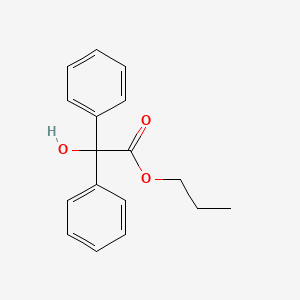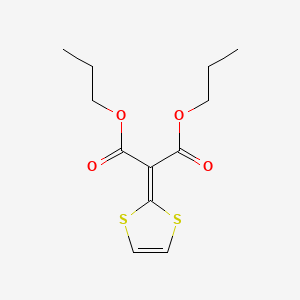
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is an organic compound with the molecular formula C10H14O4S2 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 1,3-dithiol-2-ylidene group, and the carboxyl groups are esterified with propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester typically involves the reaction of malonic acid derivatives with 1,3-dithiol-2-ylidene intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the esterification of malonic acid with propanol, followed by purification and introduction of the 1,3-dithiol-2-ylidene group under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiol or disulfide groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester involves its interaction with molecular targets through its dithiol and ester groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 1,3-dithiol-2-ylidene-, dimethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, diethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its dimethyl, diethyl, and bis(1-methylethyl) counterparts
Properties
CAS No. |
59937-37-0 |
|---|---|
Molecular Formula |
C12H16O4S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H16O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
LZEPOSVXLKRMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SC=CS1)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


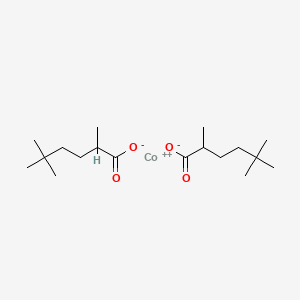
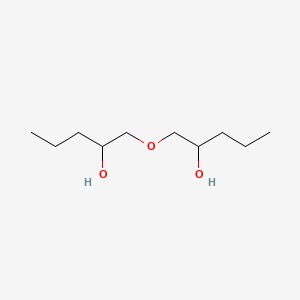
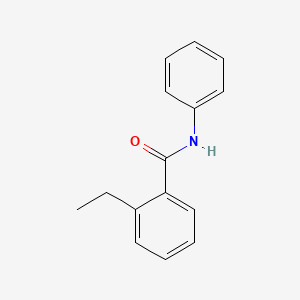


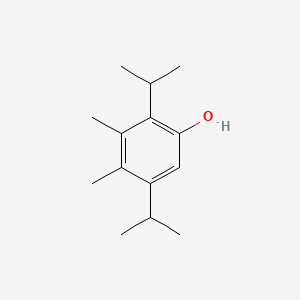
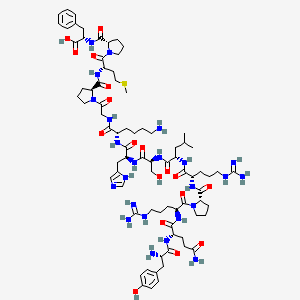
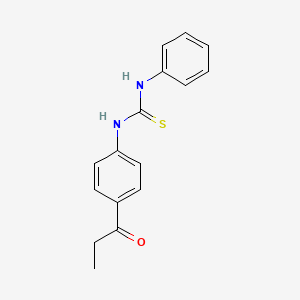
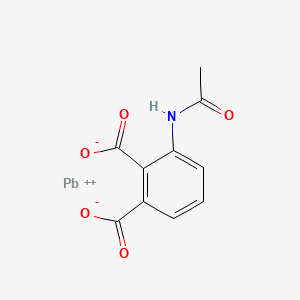
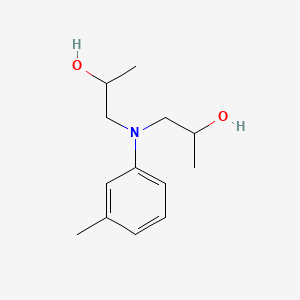

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
